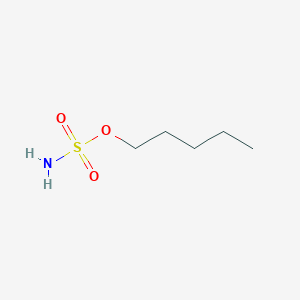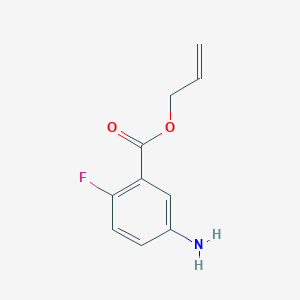
Allyl 5-amino-2-fluorobenzoate
Vue d'ensemble
Description
Allyl 5-amino-2-fluorobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound is a derivative of benzoic acid and is synthesized using various methods.
Applications De Recherche Scientifique
Allyl 5-amino-2-fluorobenzoate has various applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it is used as a building block for the synthesis of various bioactive compounds such as inhibitors of protein kinases and proteases. It has also been shown to exhibit antitumor activity in vitro, making it a potential candidate for the development of anticancer drugs.
In addition to medicinal chemistry, allyl 5-amino-2-fluorobenzoate has also found applications in material science. It has been used as a monomer for the synthesis of polymers with various properties such as hydrophilicity and biocompatibility. These polymers have potential applications in drug delivery and tissue engineering.
Mécanisme D'action
The mechanism of action of allyl 5-amino-2-fluorobenzoate is not well understood. However, it is believed to act by inhibiting the activity of enzymes such as protein kinases and proteases, which are involved in various cellular processes such as cell signaling and apoptosis.
Effets Biochimiques Et Physiologiques
Allyl 5-amino-2-fluorobenzoate has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent. It has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of allyl 5-amino-2-fluorobenzoate is its ease of synthesis using simple and readily available starting materials. It also exhibits good stability under various conditions, making it suitable for use in various lab experiments.
However, one of the limitations of allyl 5-amino-2-fluorobenzoate is its limited solubility in water, which can make it challenging to work with in aqueous environments. It also exhibits low bioavailability, which can limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for the research on allyl 5-amino-2-fluorobenzoate. One potential direction is to explore its potential as an anticancer agent in vivo. Another direction is to investigate its potential as a material for the development of drug delivery systems and tissue engineering scaffolds. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties for therapeutic use.
Conclusion:
Allyl 5-amino-2-fluorobenzoate is a chemical compound that has potential applications in various fields such as medicinal chemistry, material science, and drug discovery. Its ease of synthesis and stability make it suitable for use in various lab experiments. Future research on this compound can lead to the development of new therapeutic agents and materials with potential applications in various industries.
Propriétés
Numéro CAS |
153774-34-6 |
|---|---|
Nom du produit |
Allyl 5-amino-2-fluorobenzoate |
Formule moléculaire |
C10H10FNO2 |
Poids moléculaire |
195.19 g/mol |
Nom IUPAC |
prop-2-enyl 5-amino-2-fluorobenzoate |
InChI |
InChI=1S/C10H10FNO2/c1-2-5-14-10(13)8-6-7(12)3-4-9(8)11/h2-4,6H,1,5,12H2 |
Clé InChI |
KJUWTRBIALZZTB-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C1=C(C=CC(=C1)N)F |
SMILES canonique |
C=CCOC(=O)C1=C(C=CC(=C1)N)F |
Synonymes |
Benzoic acid, 5-amino-2-fluoro-, 2-propenyl ester (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

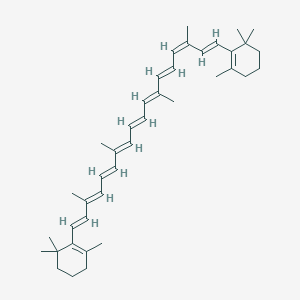
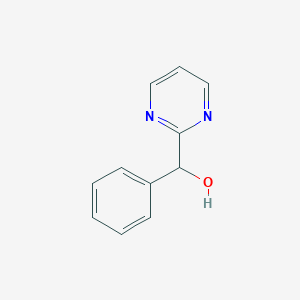
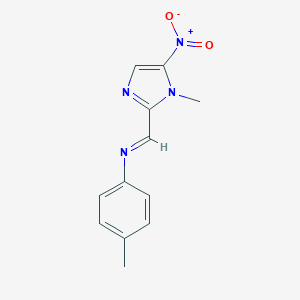
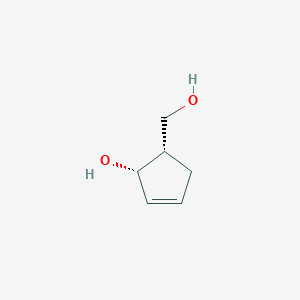
![6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B138975.png)
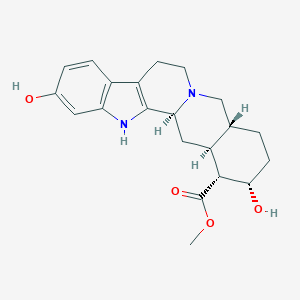
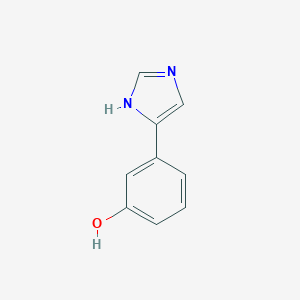
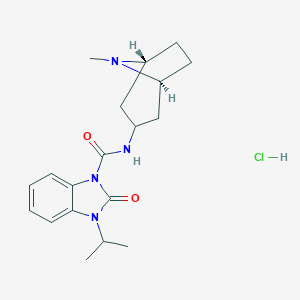
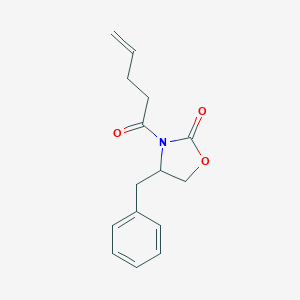
![5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine](/img/structure/B138989.png)
![N-[(2Z)-3-Oxo-2-butanylidene]acetamide](/img/structure/B138990.png)
![5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B138993.png)
